molecular formula C29H38N10O B14403889 2,6-Bis({bis[2-(1H-pyrazol-1-yl)ethyl]amino}methyl)-4-methylphenol CAS No. 88130-57-8

2,6-Bis({bis[2-(1H-pyrazol-1-yl)ethyl]amino}methyl)-4-methylphenol

Cat. No.: B14403889
CAS No.: 88130-57-8
M. Wt: 542.7 g/mol
InChI Key: BLEPNJRDSNTIBG-UHFFFAOYSA-N
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Description

2,6-Bis({bis[2-(1H-pyrazol-1-yl)ethyl]amino}methyl)-4-methylphenol is a complex organic compound that has garnered significant interest in the fields of chemistry and materials science. This compound is known for its unique structural properties, which include multiple pyrazolyl groups and a phenolic core. These structural features make it a versatile ligand in coordination chemistry and a potential candidate for various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Bis({bis[2-(1H-pyrazol-1-yl)ethyl]amino}methyl)-4-methylphenol typically involves multi-step organic reactions. One common method includes the reaction of 2,6-diformyl-4-methylphenol with bis(2-(1H-pyrazol-1-yl)ethyl)amine under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the addition of a base like sodium hydroxide to facilitate the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing purification techniques such as recrystallization or chromatography to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

2,6-Bis({bis[2-(1H-pyrazol-1-yl)ethyl]amino}methyl)-4-methylphenol can undergo various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinone derivatives.

    Reduction: The compound can be reduced under specific conditions to modify its electronic properties.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinone derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .

Mechanism of Action

The mechanism by which 2,6-Bis({bis[2-(1H-pyrazol-1-yl)ethyl]amino}methyl)-4-methylphenol exerts its effects is primarily through its role as a ligand. It can coordinate with metal ions, forming stable complexes that can participate in various biochemical and chemical processes. The molecular targets and pathways involved include interactions with metalloproteins and enzymes, influencing their activity and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2,6-Bis({bis[2-(1H-pyrazol-1-yl)ethyl]amino}methyl)-4-methylphenol apart is its combination of pyrazolyl groups and a phenolic core.

Properties

CAS No.

88130-57-8

Molecular Formula

C29H38N10O

Molecular Weight

542.7 g/mol

IUPAC Name

2,6-bis[[bis(2-pyrazol-1-ylethyl)amino]methyl]-4-methylphenol

InChI

InChI=1S/C29H38N10O/c1-26-22-27(24-34(14-18-36-10-2-6-30-36)15-19-37-11-3-7-31-37)29(40)28(23-26)25-35(16-20-38-12-4-8-32-38)17-21-39-13-5-9-33-39/h2-13,22-23,40H,14-21,24-25H2,1H3

InChI Key

BLEPNJRDSNTIBG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)CN(CCN2C=CC=N2)CCN3C=CC=N3)O)CN(CCN4C=CC=N4)CCN5C=CC=N5

Origin of Product

United States

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